molecular formula C9H8ClFO3 B6305520 Methyl 2-chloro-3-fluoro-4-methoxybenzoate CAS No. 1935425-99-2

Methyl 2-chloro-3-fluoro-4-methoxybenzoate

Cat. No. B6305520
CAS RN: 1935425-99-2
M. Wt: 218.61 g/mol
InChI Key: RZAUAKOOQXYKSJ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-3-fluoro-4-methoxybenzoate” is a chemical compound with the CAS Number: 1935425-99-2 . It has a molecular weight of 218.61 and its IUPAC name is methyl 2-chloro-3-fluoro-4-methoxybenzoate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-3-fluoro-4-methoxybenzoate” is 1S/C9H8ClFO3/c1-13-6-4-3-5 (9 (12)14-2)7 (10)8 (6)11/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-chloro-3-fluoro-4-methoxybenzoate” is a solid at room temperature . It has a molecular weight of 218.61 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 2-chloro-3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAUAKOOQXYKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-3-fluoro-4-methoxybenzoate

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